molecular formula C9H11NO B130673 N-(2,4-Dimethylphenyl)formamide CAS No. 60397-77-5

N-(2,4-Dimethylphenyl)formamide

Cat. No. B130673
CAS RN: 60397-77-5
M. Wt: 149.19 g/mol
InChI Key: JOFDPSBOUCXJCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-Dimethylphenyl)formamide” is a methylbenzene . It has a linear formula of (CH3)2C6H3NHCHO and a CAS Number of 60397-77-5 . Its molecular weight is 149.19 .


Molecular Structure Analysis

The molecular structure of “N-(2,4-Dimethylphenyl)formamide” is represented by the linear formula (CH3)2C6H3NHCHO . More detailed structural information was not found in the search results.


Physical And Chemical Properties Analysis

“N-(2,4-Dimethylphenyl)formamide” is an off-white to pale pink substance . Its melting point is 114-118 °C .

Scientific Research Applications

Chemical Building Block

“N-(2,4-Dimethylphenyl)formamide” is used as a building block in the synthesis of various chemical compounds . It’s a versatile reagent that can be used to create a wide range of products.

Pharmaceutical Research

This compound is used in pharmaceutical research as a secondary standard and certified reference material . This means it’s used for quality control, calibration, and validation in the analysis of other substances.

Impurity in Amitraz

“N-(2,4-Dimethylphenyl)formamide” is known to be an impurity in Amitraz , a pesticide used in veterinary medicine. Understanding its properties can help improve the purity of Amitraz.

Neurological Research

In neurological research, this compound has been used in studies related to α2-adrenoceptors . These receptors play a crucial role in the functioning of the nervous system.

Degradation Product Analysis

It’s also studied as a degradation product in fruits . This can help understand the breakdown and metabolism of certain pesticides and chemicals in fruits.

Raw Material in Synthesis

“N-(2,4-Dimethylphenyl)formamide” serves as a raw material in the synthesis of various other compounds . It’s a key ingredient in many chemical reactions.

Safety and Hazards

“N-(2,4-Dimethylphenyl)formamide” is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also classified as toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-(2,4-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFDPSBOUCXJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037697
Record name N-(2,4-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethylphenyl)formamide

CAS RN

60397-77-5
Record name N-(2,4-Dimethylphenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 60397-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-DIMETHYLPHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dimethylphenyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dimethylphenyl)formamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-Dimethylphenyl)formamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-Dimethylphenyl)formamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-Dimethylphenyl)formamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-Dimethylphenyl)formamide

Q & A

Q1: What is the primary source of N-(2,4-Dimethylphenyl)formamide contamination in honey?

A: N-(2,4-Dimethylphenyl)formamide is a breakdown product of the acaricide amitraz. Amitraz is commonly used to control Varroa destructor mites in beehives. Research indicates that the use of amitraz during honey harvest is the main source of N-(2,4-Dimethylphenyl)formamide contamination in honey. [] This contamination likely occurs through direct contact or residues left on the honeycomb.

Q2: How persistent is N-(2,4-Dimethylphenyl)formamide in honey?

A: Studies investigating amitraz degradation in honey have found N-(2,4-Dimethylphenyl)formamide to be the most abundant and persistent degradation product. [] While amitraz itself degrades relatively quickly, N-(2,4-Dimethylphenyl)formamide remains present in the honey for extended periods.

Q3: Why is the presence of N-(2,4-Dimethylphenyl)formamide in honey a concern?

A: N-(2,4-Dimethylphenyl)formamide, along with amitraz and its other metabolites, are known neurotoxicants. [] Their presence in honey raises concerns about potential risks to human health, as honey consumption is a common dietary practice. Additionally, N-(2,4-Dimethylphenyl)formamide concentrations exceeding maximum residue limits (MRLs) have been detected in honey samples, further emphasizing the need for monitoring and regulation. []

Q4: What analytical methods are used to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey?

A: Several analytical techniques have been successfully employed to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey. Gas chromatography coupled with atomic emission and electron impact-chemical ionization mass spectrometry detectors has proven effective in identifying and characterizing N-(2,4-Dimethylphenyl)formamide alongside other amitraz degradation products. [] Additionally, modified QuEChERS methods combined with LC/MS-MS and GC/MS/MS offer a robust approach for the routine screening of a wide range of pesticide residues in honey, including N-(2,4-Dimethylphenyl)formamide. []

Q5: Can N-(2,4-Dimethylphenyl)formamide be detected using sensor technology?

A: Yes, recent research has explored the development of sensitive and selective nanosensors for detecting N-(2,4-Dimethylphenyl)formamide. Specifically, a surface plasmon resonance (SPR) based nanosensor utilizing a molecular imprinting technique has shown promise in detecting coumaphos, another pesticide frequently found in honey alongside N-(2,4-Dimethylphenyl)formamide. [] This approach highlights the potential for applying advanced sensor technologies for rapid and efficient monitoring of N-(2,4-Dimethylphenyl)formamide and other pesticide residues in honey.

Q6: Are there any alternative antimicrobial compounds being explored that could potentially replace or reduce the reliance on amitraz and its derivatives like N-(2,4-Dimethylphenyl)formamide?

A: Yes, research is ongoing to discover novel antimicrobial compounds from natural sources like Actinomycetes, particularly those found in extreme environments. One study identified Streptomyces sp. KN37 from a cold region in Xinjiang, China, which demonstrated potent antimicrobial activity. [] This research led to the isolation of seven bioactive compounds, with 4-(Diethylamino)salicylaldehyde showing promise against Rhizoctonia solani and 4-Nitrosodiphenylamine exhibiting potent activity against Erwinia amylovora. [] Exploring such alternative antimicrobial compounds could pave the way for reducing dependence on amitraz and minimizing the risk of N-(2,4-Dimethylphenyl)formamide contamination in honey.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.